molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine

Cat. No. B2592471
CAS RN: 2320506-58-7
M. Wt: 234.32
InChI Key: PSRVUHVXBLNAKS-UHFFFAOYSA-N
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Description

The compound “4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine” is a derivative of the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal analysis .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions. For instance, they can undergo condensation reactions with different carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can vary. For instance, one derivative, [(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]acetic acid, is a solid with the linear formula C10H11O3N3 .

Scientific Research Applications

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives, including our compound of interest, have been investigated for their antimicrobial features. Researchers have explored their potential as antibacterial and antifungal agents. These compounds may inhibit the growth of pathogenic microorganisms, making them valuable candidates for drug development .

Antiproliferative Activity

In the context of cancer research, novel conjugates containing imidazo[4,5-b]pyridine moieties have been synthesized and evaluated for their antiproliferative effects. These compounds were tested against human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. Such investigations aim to identify potential chemotherapeutic agents .

Fungicidal Properties

Researchers have explored the fungicidal activity of imidazo[4,5-b]pyridine derivatives. These compounds may exhibit efficacy against fungal pathogens, making them relevant for agricultural and pharmaceutical applications. Further studies are needed to optimize their activity and safety profiles .

Synthetic Approaches and Pharmacological Potential

Imidazo[4,5-b]pyridine synthesis strategies involve condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents). Additionally, condensation with aldehydes under oxidative conditions has been explored. Understanding these synthetic approaches is crucial for designing novel derivatives with specific pharmacological properties .

Drug Design and Development

Given their diverse biological activities, imidazo[4,5-b]pyridine derivatives serve as scaffolds for drug design. Researchers investigate their potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular pathways. Rational modifications can enhance their specificity and efficacy .

Theoretical Studies and Structural Elucidation

The structures of synthesized compounds are elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations (e.g., density functional theory, DFT). These studies provide insights into their three-dimensional conformations, electronic properties, and intermolecular interactions .

Safety and Hazards

Safety information for imidazo[4,5-b]pyridine derivatives is provided by Sigma-Aldrich. For example, [(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]acetic acid has the hazard statement H319, which indicates that it causes serious eye irritation .

properties

IUPAC Name

4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUHVXBLNAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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